molecular formula C10H10ClNO B176545 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride CAS No. 199480-42-7

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

Cat. No. B176545
CAS RN: 199480-42-7
M. Wt: 195.64 g/mol
InChI Key: ICQJONGSPSQPOH-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound . It is used as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, polymers, and dyes .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is complex, with a sulfonyl chloride group and a dihydroisoquinoline.


Chemical Reactions Analysis

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is involved in various chemical reactions. For example, it has been used in the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives .

Scientific Research Applications

Antidepressant and Anticonvulsant Agents

This compound has been used in the synthesis of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives which have shown potential as novel candidate antidepressant and anticonvulsant agents . Compounds derived from it, such as 2h, 2k, 2r, and 2s, have exhibited potent antidepressant activity and displayed these effects in a dose-dependent manner .

Treatment for Depression in Epilepsy Patients

The compounds 2r and 2s, derived from 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, have shown promise as an antidepressant adjunct therapy for treating depression in patients with epilepsy . They have also exhibited anticonvulsant activity against MES-induced seizures .

Anti-inflammatory Activity

Compounds 2r and 2s have also shown anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Analgesic Activity

These compounds have demonstrated excellent analgesic activity , indicating their potential use in pain management.

Anticancer Activity

Quinolinone compounds, which include 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, have been used in medicine due to their broad biological effects, including anticancer effects .

Antibacterial Activity

Quinolinone compounds have also shown antibacterial effects , suggesting potential applications in combating bacterial infections.

Antifungal Activity

These compounds have demonstrated antifungal effects , indicating their potential use in the treatment of fungal infections.

Neurotransmitter Effects

The best antidepressant effect of compounds 2r and 2s are likely mediated by an increase in central nervous system 5-HT and NE . This suggests potential applications in the treatment of neurological disorders.

Future Directions

The future directions for research on 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride are promising. Its derivatives have shown potential as antidepressant and anticonvulsant agents , suggesting that it could be a valuable compound for further study in medicinal chemistry.

properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJONGSPSQPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619533
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

CAS RN

199480-42-7
Record name 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.47 g of bis(trichloromethyl) carbonate in 10 ml of methylene chloride was added dropwise within 20 min. to a solution of 2 g of 1,2,3,4-tetrahydro-isoquinoline in 30 ml of methylene chloride and 2.5 ml of triethylamine under argon at 0° C. The reaction mixture was stirred at room temperature for 2 h., then diluted with 50 ml of methylene chloride and washed with 50 ml of water, 50 ml of a 5% hydrochloric acid solution, 50 ml of a saturated sodium hydrogen carbonate solution and 50 ml of a saturated sodium chloride solution. The organic phases were dried over magnesium sulfate, concentrated, and the residue was dried at room temperature and about 12 mbar. 2.74 g (94%) of 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride were obtained as a pale orange oil. MS (EI): 195M30 .
Quantity
1.47 g
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2 g
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10 mL
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30 mL
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2.5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Commercially available 1,2,3,4-tetrahydroisoquinoline (50 mg) was dissolved in chloroform (10 ml), and triphosgene (111 mg) was added to the solution. The mixture was stirred at room temperature for 2 hr. The solvent was removed by distillation to give 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl chloride. 1,2,3,4-Tetrahydro-2-isoquinolinecarbonyl isothiocyanate was prepared using this compound as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 1,2,3,4-tetrahydro-2-isoquinolinecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (78 mg, yield 94%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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